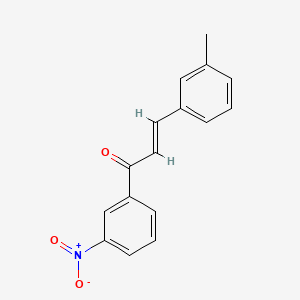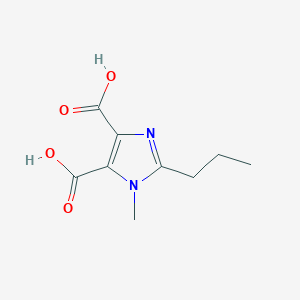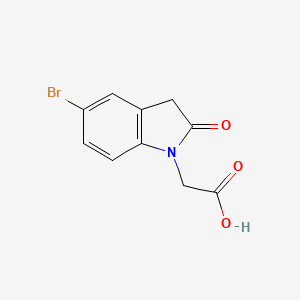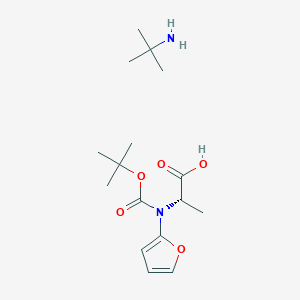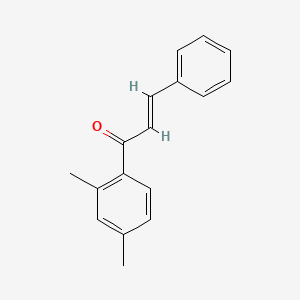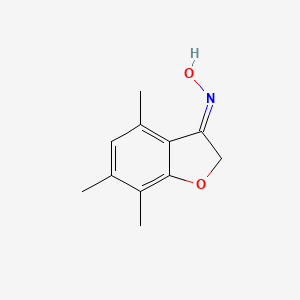
(3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime
Overview
Description
(3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity of Benzofuran Derivatives
Some derivatives of benzofuran, such as O-benzyl (benzofuran-2-yl)ethan-1-one ether oximes, have been synthesized and shown notable antimicrobial activity. These compounds were created starting from 2-acetylbenzofuran and their structures were confirmed through various spectroscopic methods. Their significant antimicrobial properties highlight the potential of benzofuran derivatives in developing new antimicrobial agents (Kosmalski et al., 2015).
Benzofuran Derivatives in Natural Product Synthesis
The conversion of O-aryloximes with oxygenated substitution patterns to benzofurans, facilitated by a Fischer indole-type synthesis, underlines the role of benzofuran derivatives in natural product synthesis. This process has implications for the creation of complex organic molecules, showcasing the versatility and importance of benzofuran derivatives in synthetic organic chemistry (Castellino & Rapoport, 1984).
Benzofuran-Based Fungicides
Novel oxime ether strobilurin derivatives containing substituted benzofurans have been synthesized and exhibit significant fungicidal activities, particularly against Erysiphe graminis and Pyricularia oryzae. These findings suggest the potential of benzofuran derivatives in agricultural fungicides, contributing to the management and control of plant diseases (Xie et al., 2015).
Synthesis of Benzofurans for Polysubstituted Compounds
The use of FeCl3 and di-tert-butyl peroxide in a novel method enables the construction of polysubstituted benzofurans from simple phenols and beta-keto esters. This method diverges from the expected Pechmann condensation, offering a new route to benzofuran synthesis with diverse applications in medicinal and synthetic chemistry (Guo et al., 2009).
Properties
IUPAC Name |
(NE)-N-(4,6,7-trimethyl-1-benzofuran-3-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-6-4-7(2)10-9(12-13)5-14-11(10)8(6)3/h4,13H,5H2,1-3H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCXJGFUOJUFSY-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NO)COC2=C1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2/C(=N\O)/COC2=C1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



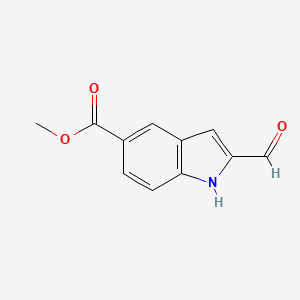
![3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole](/img/structure/B3162736.png)
